molecular formula C5H12ClNO2S B3059059 ethyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 93964-73-9

ethyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B3059059
CAS No.: 93964-73-9
M. Wt: 185.67 g/mol
InChI Key: JFKJWWJOCJHMGV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 868-59-7), also known as L-cysteine ethyl ester hydrochloride, is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . It is a white, hygroscopic solid with a melting point of 123–125°C and high water solubility . The compound features a thiol (-SH) group, a primary amine (-NH₂), and an ethyl ester moiety, making it reactive in peptide synthesis, particularly for introducing cysteine residues or as a thiol-protecting group . Its optical activity ([α]²⁰/D = −7.9° in 1 M HCl) and enantiomeric purity (99% ee) are critical for stereoselective applications . Safety data classify it as an irritant (H302, Xi), requiring handling under inert conditions (2–8°C storage) .

Properties

IUPAC Name

ethyl 2-amino-3-sulfanylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJWWJOCJHMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-73-9, 868-59-7
Record name Cysteine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl DL-cysteinate hydrochloride
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Preparation Methods

Physicochemical Properties and Structural Analysis

Solubility and Stability

The compound is soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Commercial suppliers recommend storing it at room temperature under an inert atmosphere to prevent oxidation of the thiol group. Lyophilized samples remain stable for up to six months at -80°C, with shorter stability periods (one month) at -20°C.

Table 1: Physicochemical Data for Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
Property Value Source
CAS Number 93964-73-9
Molecular Weight 185.67 g/mol
Solubility in DMSO ≥10 mM
Storage Temperature -20°C to 25°C (inert atmosphere)

Synthetic Routes and Preparation Methods

Esterification of Cysteine Derivatives

The most direct route involves Fischer esterification of L-cysteine or its protected derivatives with ethanol under acidic conditions. Hydrochloric acid serves dual roles as a catalyst and a proton source for the amino group, yielding the hydrochloride salt. For example:

  • Protection of Thiol Group : Cysteine is treated with trityl or acetamidomethyl (Acm) groups to prevent disulfide formation.
  • Esterification : The protected cysteine reacts with ethanol in the presence of HCl, forming the ethyl ester.
  • Deprotection : The thiol group is liberated using reducing agents like tris(2-carboxyethyl)phosphine (TCEP).

This method mirrors protocols for methyl analogs, such as (R)-methyl 2-amino-3-mercaptopropanoate, where esterification achieves >95% purity.

Thioesterification in Peptide Synthesis

This compound is a precursor for peptide thioesters , critical for native chemical ligation (NCL). In one protocol:

  • A resin-bound peptide is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
  • Ethyl 3-mercaptopropionate (a structural analog) is coupled to the peptide’s C-terminus.
  • Cleavage with trifluoroacetic acid (TFA) yields the thioester product.

This method, adapted for the target compound, enables efficient synthesis of polypeptides with minimal epimerization.

Table 2: Key Reaction Conditions for Thioester Preparation
Parameter Value Source
Coupling Agent PyBOP
Solvent Dichloromethane (DCM)/DMF
Reaction Time 1–3 hours
Yield 45–82%

Applications in Chemical Biology

Native Chemical Ligation (NCL)

The compound’s thiol group facilitates chemoselective ligation of peptide fragments. In a landmark study:

  • Ethyl 3-mercaptopropionate derivatives enabled C-terminal elongation of peptides with <5% epimerization.
  • Optimal conditions included 10 mM thiol additive in DMF/H₂O (95:5) at pH 7.2.

Sulfated Glycoprotein Synthesis

This compound derivatives assist in glycosylamino acid assembly. For instance, sulfated glycopeptides were synthesized using Et₃N·SO₃ as a sulfating agent, achieving 82% yield after chromatographic purification.

Comparative Analysis with Structural Analogs

Methyl vs. Ethyl Esters

(R)-Methyl 2-amino-3-mercaptopropanoate (CAS 88806-98-8) shares similar reactivity but differs in solubility and volatility. The ethyl derivative’s larger ester group enhances solubility in organic phases, making it preferable for solid-phase peptide synthesis.

Table 4: Comparison of Cysteine Esters
Property Ethyl Ester Methyl Ester
Molecular Weight 185.67 g/mol 135.18 g/mol
Solubility in DCM High Moderate
Typical Yield in NCL 82% 76%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-mercaptopropanoate hydrochloride, also known as ethyl cysteine hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2SC_5H_{12}ClNO_2S and a molecular weight of 185.67 g/mol. It is a derivative of cysteine, an amino acid known for its role in various biochemical processes. The compound has a mercapto group (-SH), which is crucial for its biological activity, especially in redox reactions and as a precursor for the synthesis of glutathione, a major antioxidant in the body.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and peptide synthesis.
  • Biology It is employed in studies involving cysteine metabolism and protein structure.
  • Medicine It is investigated for its potential therapeutic effects, including antioxidant properties.
  • Industry It is utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Antioxidant Properties

L-cysteine hydrochloride, a related antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes. Cysteine is known to have antioxidant properties and is an important source of sulfur in human metabolism.

Pharmaceutical Research

This compound is of interest in pharmacological research due to its potential biological activities. Studies on related compounds like L-cysteine have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. A study on L-cysteine ethyl ester showed that it could attenuate the development of physical dependence on morphine in male rats.

Peptide Synthesis

This compound is used in peptide synthesis. Oligomerization of thiol-unprotected L-cysteine ethyl ester (Cys-OEt) catalyzed by proteinase K in aqueous solution has been used to synthesize oligo(L-cysteine) (OligoCys) with a well-defined structure .

Synthesis of Xanthone Conjugated Amino Acids

This compound can be used in the synthesis of xanthone conjugated amino acids . A series of novel xanthone conjugated amino acids were synthesized and characterized by analytical and spectroscopic methods .

Other potential applications

  • Anti-inflammatory Activity This compound has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.
  • Mucoadhesive Drug Delivery Hyaluronic acid-cysteine ethyl ester (HA-Cys) conjugate was synthesized to provide improved mucoadhesive properties and a significantly lowered biodegradation rate .
  • Transnitrosation Processes It can be used in the investigation of the reaction between (S)-nitroso-l-cysteine ethyl ester and l-cysteine ethyl ester as a model of physiologically relevant transnitrosation processes .
  • Preparation of Peptide Thioesters It can be used in the preparation of peptide thioesters containing Tyr(SO3H) residue(s), without the use of a protecting group for the sulfate moiety .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ester Variations

Methyl 2-Amino-3-Mercaptopropanoate Hydrochloride (CAS 70361-61-4) Molecular Formula: C₄H₁₀ClNO₂S; Molecular Weight: 171.65 g/mol . Key Differences: The methyl ester group reduces steric bulk and molecular weight compared to the ethyl derivative. This enhances solubility in polar solvents (e.g., methanol) but may lower stability in acidic conditions due to increased electrophilicity . Synthesis: Prepared via esterification of L-cysteine hydrochloride with methanol and Dowex resin (76% yield) . Applications: Used in smaller-scale peptide synthesis where methyl esters are preferred for metabolic stability .

Ethyl 2-Amino-3-(Trifluoromethylthio)propanoate Hydrochloride Molecular Formula: C₆H₁₁ClF₃NO₂S; Molecular Weight: 277.67 g/mol . Key Differences: The -SCF₃ group replaces -SH, introducing strong electron-withdrawing effects and lipophilicity. This enhances resistance to oxidation and utility in fluorinated drug intermediates . Synthesis: Derived from this compound via trifluoromethylthiolation under argon .

Functional Group Modifications

Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride Molecular Formula: C₆H₁₄ClNO₃; Molecular Weight: 183.63 g/mol . Key Differences: The methoxy (-OCH₃) group replaces -SH, eliminating thiol reactivity. This derivative is less nucleophilic, making it unsuitable for disulfide bond formation but stable in oxidative environments .

(R)-Mthis compound (CAS 88806-98-8) Molecular Formula: C₄H₁₀ClNO₂S; Molecular Weight: 171.65 g/mol . Key Differences: Combines the methyl ester with the (R)-configuration. The smaller ester group may alter pharmacokinetics, such as faster enzymatic hydrolysis compared to ethyl esters .

Steric and Electronic Modifications

Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride Molecular Formula: C₈H₁₈ClNO₂; Molecular Weight: 195.69 g/mol . Key Differences: A branched alkyl chain and methylamino group introduce steric hindrance, reducing nucleophilicity. This structure is tailored for specific receptor binding in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Primary Applications
Ethyl 2-amino-3-mercaptopropanoate HCl 868-59-7 C₅H₁₂ClNO₂S 185.67 -SH, -NH₂, ethyl ester 123–125 Peptide synthesis, thiol protection
Methyl 2-amino-3-mercaptopropanoate HCl 70361-61-4 C₄H₁₀ClNO₂S 171.65 -SH, -NH₂, methyl ester Not reported Small-peptide synthesis
Ethyl 2-amino-3-(trifluoromethylthio)propanoate HCl 93964-73-9 C₆H₁₁ClF₃NO₂S 277.67 -SCF₃, -NH₂, ethyl ester Not reported Fluorinated drug intermediates
Ethyl 2-amino-3-methoxypropanoate HCl N/A C₆H₁₄ClNO₃ 183.63 -OCH₃, -NH₂, ethyl ester Not reported Stable intermediates in oxidation-prone reactions

Biological Activity

Ethyl 2-amino-3-mercaptopropanoate hydrochloride, with the CAS number 93964-73-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C5_5H12_{12}ClNO2_2S
  • Molecular Weight : 185.67 g/mol
  • Purity : Typically >98%
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

This compound is a derivative of cysteine, an amino acid known for its role in various biochemical processes. The mercapto group (-SH) in this compound is crucial for its biological activity, particularly in redox reactions and as a precursor for the synthesis of glutathione, a major antioxidant in the body.

Biological Activities

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. Studies indicate that it can enhance the levels of glutathione, thereby reducing cellular damage caused by free radicals.
  • Neuroprotective Effects :
    • Research has shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival.
  • Anti-inflammatory Activity :
    • The compound has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantIncreased glutathione levels; reduced oxidative stress
NeuroprotectionProtection against oxidative-induced apoptosis
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Detailed Research Findings

  • Antioxidant Studies :
    In a study assessing the antioxidant capacity of this compound, it was found to significantly scavenge free radicals and enhance the endogenous antioxidant defenses in human cell lines. The increase in glutathione levels was particularly notable, indicating its role as a potent antioxidant agent .
  • Neuroprotective Mechanisms :
    A series of experiments demonstrated that treatment with this compound led to decreased neuronal cell death in models of neurodegeneration. The mechanism was linked to the modulation of signaling pathways involving Bcl-2 family proteins, which are critical regulators of apoptosis .
  • Inflammation Reduction :
    In vitro studies showed that this compound could downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .

Q & A

Q. What are the key considerations for synthesizing ethyl 2-amino-3-mercaptopropanoate hydrochloride with high optical purity?

  • Methodological Answer : To achieve high optical purity (≥99% ee), use enantioselective synthesis methods such as chiral resolution or asymmetric catalysis. For example, the compound can be synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by hydrochloride salt formation. Optical purity should be verified using chiral HPLC or polarimetry, with reported optical rotation values of [α]²⁰/D = −7.9° (c = 1 in 1 M HCl) serving as a benchmark . Reaction conditions (temperature, pH, solvent) must be tightly controlled to avoid racemization.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Pre-dry solvents and reaction vessels to minimize hydrolysis. For long-term stability, monitor purity via TLC or NMR, as degradation products (e.g., disulfides) may form under oxidative conditions. Use reducing agents like TCEP or DTT in solution-phase experiments to prevent thiol oxidation .

Q. What analytical techniques are most reliable for characterizing this compound in research settings?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm).
  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for ester CH₂).
  • Optical Activity : Polarimetry ([α]²⁰/D = −7.9° in 1 M HCl) .
  • Thermal Stability : Differential scanning calorimetry (melting point: 123–125°C) .

Advanced Research Questions

Q. How does this compound function as a building block in peptide synthesis, and what are common side reactions?

  • Methodological Answer : The compound serves as a cysteine analog in solid-phase peptide synthesis (SPPS). Its thiol group is protected (e.g., with trityl or acetamidomethyl groups) to prevent disulfide formation during coupling. Common side reactions include:
  • Oxidation : Add TCEP (0.1–1 mM) to reaction buffers .
  • Racemization : Optimize coupling agents (e.g., HATU over DCC) and maintain pH < 7.5 .
  • Aggregation : Use chaotropic agents (e.g., 6 M guanidinium HCl) in SPPS .

Q. What experimental strategies address contradictory data on the compound’s reactivity in thiol-disulfide exchange studies?

  • Methodological Answer : Discrepancies in reactivity may arise from pH-dependent thiolate ion formation (pKa ~8.3). To resolve contradictions:
  • Controlled pH Studies : Perform reactions in buffered systems (e.g., PBS, pH 6.5–8.5) .
  • Redox Potential Monitoring : Use Ellman’s reagent (DTNB) to quantify free thiols .
  • Competitive Assays : Compare reaction rates with glutathione or other thiols under identical conditions .

Q. How can researchers leverage this compound to study enzyme-substrate interactions in cysteine proteases?

  • Methodological Answer : The ethyl ester group enhances membrane permeability, making it useful for intracellular protease inhibition assays. Example workflow:

Inhibition Assay : Pre-incubate papain/cathepsin B with the compound (0.1–10 μM) in 50 mM acetate buffer (pH 5.5).

Activity Measurement : Use fluorogenic substrates (e.g., Z-FR-AMC) and monitor cleavage kinetics .

Mechanistic Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with the catalytic cysteine residue .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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